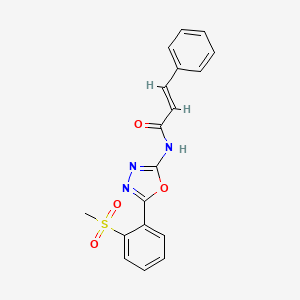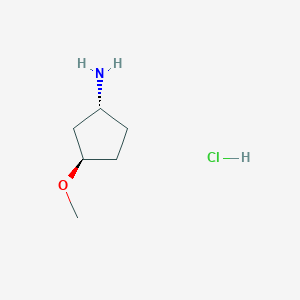![molecular formula C27H26FN3O2 B2748553 1-(4-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 883651-30-7](/img/structure/B2748553.png)
1-(4-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26FN3O2 and its molecular weight is 443.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation for Neurodegenerative Disorders
Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), compared to central benzodiazepine receptors (CBRs). Such compounds, including fluoroethoxy and fluoropropoxy substituted derivatives, have shown high in vitro affinity for PBRs. These findings suggest potential applications in imaging and studying neurodegenerative disorders through positron emission tomography (PET), as PBR expression is known to be elevated in various neurodegenerative diseases (Fookes et al., 2008).
Fluorescence Switching and pH Sensors
Another area of application for structurally similar compounds is in the development of fluorescent pH sensors. For example, imidazo[1,5-a]pyridinium ions have been identified as highly emissive and water-soluble fluorophores, capable of undergoing structural modifications that significantly impact their emission properties. These compounds have been utilized to create pH sensors with dual emission pathways, indicating their potential in bioimaging and environmental monitoring (Hutt et al., 2012).
Antimicrobial Activity
The antimicrobial activity of fluorinated compounds bearing imidazole and benzothiazole moieties has also been investigated, demonstrating promising results against various microbial strains. This suggests potential applications in developing new antimicrobial agents, particularly against resistant strains (Sathe et al., 2011).
Photophysical Investigation in Liposome Models
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical features investigated in the context of liposome models. These studies aim at understanding membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health and exploring biochemical pathways. The findings support the potential use of imidazo[1,5-a]pyridine scaffolds as fluorescent membrane probes, with applications in cellular imaging and the study of biological membranes (Renno et al., 2022).
Antiviral Activity Against Human Rhinovirus
Compounds structurally related to the specified chemical have been designed, synthesized, and tested as antirhinovirus agents. The synthesis approach involved constructing the imidazo ring from aminopyridine and then incorporating methyl vinylcarboxamide through a stereospecific Horner−Emmons reagent. These compounds demonstrate the potential for developing new therapeutics against human rhinovirus, contributing to the treatment of common colds and related viral infections (Hamdouchi et al., 1999).
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-19-7-13-23(14-8-19)33-16-4-15-30-25-6-3-2-5-24(25)29-27(30)20-17-26(32)31(18-20)22-11-9-21(28)10-12-22/h2-3,5-14,20H,4,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYDXVNKFJZRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


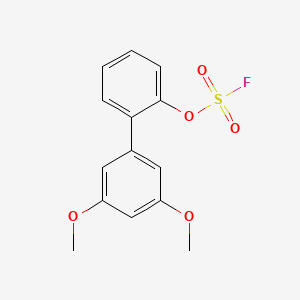
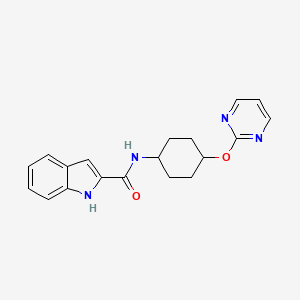
![2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)
![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)
![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748479.png)
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2748482.png)
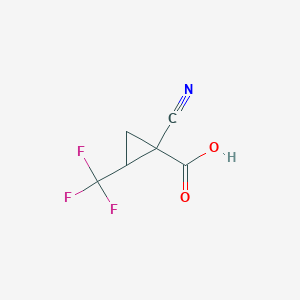

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2748487.png)
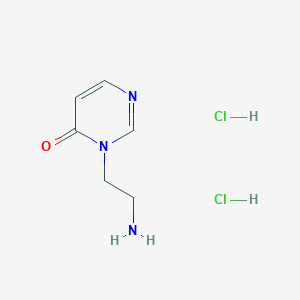
![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2748489.png)
